[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol
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Overview
Description
[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[221]hept-5-enyl]methanol is a bicyclic compound with the molecular formula C9H14O2 This compound is characterized by its unique bicyclo[221]heptane structure, which includes a hydroxymethyl group and a methanol group attached to the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[221]hept-5-enyl]methanol typically involves the use of norbornene derivatives as starting materialsThe reaction conditions often include the use of borane reagents and hydrogen peroxide under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Similar bicyclic structure but with an aldehyde group.
Bicyclo[2.2.1]heptan-2-one: Contains a ketone group instead of hydroxymethyl groups.
Bicyclo[4.1.0]heptenes: Different ring structure but similar reactivity patterns
Uniqueness
[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol is unique due to its combination of hydroxymethyl groups and the bicyclic framework, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C9H14O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,10-11H,3-6H2/t7-,8+/m0/s1 |
InChI Key |
DSHXMENPUICESR-JGVFFNPUSA-N |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C=C2)(CO)CO |
Canonical SMILES |
C1C2CC(C1C=C2)(CO)CO |
Origin of Product |
United States |
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